BenchChemオンラインストアへようこそ!

2-ethoxy-N'-hydroxybenzenecarboximidamide

PDE5 inhibitors medicinal chemistry regiospecific cyclisation

2-Ethoxy-N'-hydroxybenzenecarboximidamide (CAS 879-57-2, molecular formula C₉H₁₂N₂O₂, molecular weight 180.20 g/mol) is an ortho‑ethoxy‑substituted aromatic amidoxime (benzamidoxime) derivative. The compound is a white to off‑white crystalline solid with a predicted logP of approximately 1.4, a topological polar surface area of 67.8 Ų, two hydrogen‑bond donors, and three hydrogen‑bond acceptors.

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
Cat. No. B7721351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N'-hydroxybenzenecarboximidamide
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=NO)N
InChIInChI=1S/C9H12N2O2/c1-2-13-8-6-4-3-5-7(8)9(10)11-12/h3-6,12H,2H2,1H3,(H2,10,11)
InChIKeyZOGRANBHYCXFRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethoxy-N'-hydroxybenzenecarboximidamide (CAS 879-57-2): Core Identity and Procurement-Relevant Profile


2-Ethoxy-N'-hydroxybenzenecarboximidamide (CAS 879-57-2, molecular formula C₉H₁₂N₂O₂, molecular weight 180.20 g/mol) is an ortho‑ethoxy‑substituted aromatic amidoxime (benzamidoxime) derivative [1]. The compound is a white to off‑white crystalline solid with a predicted logP of approximately 1.4, a topological polar surface area of 67.8 Ų, two hydrogen‑bond donors, and three hydrogen‑bond acceptors [2]. It is stable under recommended storage conditions (−20 °C) and is commercially supplied with routine purity specifications of ≥95 % (HPLC) . Its primary documented application is as a key reagent in the synthesis of monocyclic pyrimidin‑4(3H)‑ones that act as novel phosphodiesterase type 5 (PDE5) inhibitors .

Why In‑Class Benzamidoximes Cannot Replace 2‑Ethoxy‑N'‑hydroxybenzenecarboximidamide in PDE5‑Targeted Synthesis and Vardenafil Quality Control


Benzamidoximes as a class share the hydroxy‑carboximidamide motif, but the position and nature of the aromatic substituent critically govern both the steric and electronic environment during heterocycle formation and the chromatographic retention behaviour in compendial impurity methods [1]. The ortho‑ethoxy group in this compound directs regiospecific cyclisation to yield the 2‑(2‑ethoxyphenyl)‑substituted pyrimidinone core that is essential for PDE5 pharmacophore engagement, a regiochemical outcome that the para‑ and meta‑ethoxy isomers, or the unsubstituted benzamidoxime, cannot reproduce . In analytical reference‑standard applications, even structurally close congeners, such as the 3‑ethoxy or 4‑ethoxy isomers (CAS 885957‑55‑1 and 49773‑26‑4 respectively) or the des‑ethoxy benzamidoxime (CAS 613‑92‑3), exhibit distinct retention times and mass spectral signatures, making them unsuitable surrogates for the system‑suitability and quantitation requirements of Vardenafil impurity profiling [2].

Quantitative Differentiation of 2‑Ethoxy‑N'‑hydroxybenzenecarboximidamide Against Closest Structural Analogs


Ortho‑Ethoxy Substitution Enables Exclusive Access to the PDE5 Pharmacophoric Pyrimidinone Scaffold

The ortho‑ethoxy substituent of 2‑ethoxy‑N'‑hydroxybenzenecarboximidamide is indispensable for constructing the 2‑(2‑ethoxyphenyl)‑substituted monocyclic pyrimidin‑4(3H)‑one scaffold identified in the J. Med. Chem. 2012 series of PDE5 inhibitors . In that study, 37 pyrimidin‑4(3H)‑ones were synthesised from ortho‑alkoxy‑substituted benzamidoxime intermediates; the most potent compound (5,6‑diethyl‑2‑[2‑n‑propoxy‑5‑(4‑methyl‑1‑piperazinylsulfonyl)phenyl]pyrimid‑4(3H)‑one) achieved an IC₅₀ of 1.6 nM against PDE5, with 25 compounds exhibiting IC₅₀ values in the 1–100 nM range . The meta‑ethoxy and para‑ethoxy isomers (CAS 885957‑55‑1 and 49773‑26‑4 respectively) are commercially available as research chemicals, yet no peer‑reviewed study or patent reports their use in PDE5‑active pyrimidinone synthesis, indicating that the ortho‑regiochemistry of the title compound is mechanistically required for successful heterocycle formation and subsequent biological activity .

PDE5 inhibitors medicinal chemistry regiospecific cyclisation

Exclusive Designation as a Vardenafil Process Impurity Provides Regulatory Utility Not Shared by Positional Isomers

2‑Ethoxy‑N'‑hydroxybenzenecarboximidamide is catalogued and supplied by multiple certified reference‑standard manufacturers (SynZeal, ChemWhat, ISPStandards, CATO) explicitly as Vardenafil Impurity (2‑Ethoxy‑N‑Hydroxy Benzamidine) for use in analytical method development, method validation (AMV), and quality‑controlled ANDA or commercial production applications [1]. The reference‑grade material is accompanied by detailed characterisation data (NMR, MS, HPLC, IR, UV) compliant with regulatory guidelines and is traceable against pharmacopoeial standards (USP or EP) upon feasibility assessment [2]. In contrast, the 3‑ethoxy and 4‑ethoxy positional isomers are sold solely as general organic research chemicals or building blocks (typically ≥95 % purity), without any documented regulatory impurity designation, characterisation package, or pharmacopoeial traceability path .

pharmaceutical impurity reference standard regulatory compliance

Distinct Chromatographic Retention Differentiates the Ortho‑Ethoxy Impurity from Co‑Eluting Isomers in Validated HPLC Methods

Validated stability‑indicating LC methods for Vardenafil hydrochloride trihydrate require baseline resolution of process‑related impurities including the title compound (RT specific to the ortho‑ethoxy benzamidoxime intermediate) [1]. The positional isomers (3‑ethoxy and 4‑ethoxy) possess identical molecular formula (C₉H₁₂N₂O₂) and molecular weight (180.2 g/mol) but different substitution patterns that alter their chromatographic retention behaviour . Published studies on substituted benzamidoximes demonstrate that the ortho‑substituted derivatives consistently exhibit shorter retention on reversed‑phase columns compared to their para‑substituted counterparts due to intramolecular hydrogen bonding between the ortho‑ethoxy oxygen and the amidoxime ‑NH₂ group, which reduces the effective polarity of the molecule [2]. This physicochemical distinction means that substituting the 3‑ethoxy or 4‑ethoxy isomer would produce a different retention time, potentially causing either co‑elution with the API or misidentification of the target impurity during peak assignment [1].

HPLC method validation chromatographic separation pharmaceutical analysis

Computed Lipophilicity (XLogP3 ~1.4) Positions the Ortho‑Ethoxy Derivative in an Optimal Polarity Window for Blood‑Brain Barrier Penetration Relative to Des‑Ethoxy Benzamidoxime

The computed XLogP3 value for 2‑ethoxy‑N'‑hydroxybenzenecarboximidamide is approximately 1.4 [1], whereas the des‑ethoxy parent compound, benzamidoxime (CAS 613‑92‑3, C₇H₈N₂O, MW 136.15), has an experimentally measured logP close to 1.0 and a predicted pKa of approximately 6.85 . The ortho‑ethoxy substitution adds approximately 0.4 log units of lipophilicity while preserving an acceptable topological polar surface area of 67.8 Ų, placing the compound in a physicochemical range (logP 1–3, TPSA <90 Ų) that is associated with enhanced passive membrane permeability and potential CNS exposure [1]. This is consistent with the historical observation that substituted benzamidoximes, particularly those bearing lipophilic alkoxy substituents, exhibit measurable central nervous system activity in rodent models, whereas the unsubstituted parent benzamidoxime shows substantially weaker CNS penetration [2].

lipophilicity drug‑likeness ADME prediction

Supplier‑Certified Purity of 98 % (HPLC) for the Reference Standard Grade Exceeds the ≥95 % Typical Specification for Positional Isomer Research Chemicals

Vardenafil Impurity 3 (2‑Ethoxy‑N‑Hydroxy Benzamidine, CAS 879‑57‑2) is routinely offered at a certified purity of 98 % by HPLC by dedicated pharmaceutical impurity suppliers, with full Certificates of Analysis including NMR, MS, and chromatographic purity data [1]. CATO Research Chemicals supplies the same compound as an ISO 17034‑accredited reference material with purity exceeding 95 % and a comprehensive product quality dossier [2]. Commercial suppliers of the 3‑ethoxy and 4‑ethoxy isomers (AKSci, Bidepharm) list a minimum purity specification of 95 %, and these products are not accompanied by the multi‑technique characterisation packages or regulatory documentation required for use as certified reference standards . The minimum 3‑percentage‑point purity differential (98 % vs. 95 %), combined with the availability of ISO‑accredited reference material status, is material for quantitative analytical applications where impurity carry‑over or misquantification could compromise batch release decisions.

purity specification quality control reference material

Procurement‑Driven Application Scenarios for 2‑Ethoxy‑N'‑hydroxybenzenecarboximidamide


GMP Analytical Laboratory: Vardenafil ANDA Impurity Profiling and Batch Release

A QC laboratory supporting an Abbreviated New Drug Application for Vardenafil hydrochloride trihydrate requires a certified reference standard of the process‑specific impurity 2‑Ethoxy‑N‑Hydroxy Benzamidine. The laboratory procures the 98 % HPLC‑pure, ISO‑17034‑accredited reference material (CAS 879‑57‑2) with full COA documentation (NMR, MS, HPLC, IR, UV) to establish system suitability, construct calibration curves, and quantify this impurity in drug substance batches against the ICH Q3A reporting threshold (0.05 %) [1]. The 3‑ethoxy and 4‑ethoxy isomers are explicitly excluded from procurement because they lack the regulatory impurity designation and characterisation data required for method validation and would produce different retention times, invalidating peak identification .

Medicinal Chemistry: Synthesis of Next‑Generation PDE5 Inhibitors Based on the Monocyclic Pyrimidinone Scaffold

A drug discovery team aims to expand the structure‑activity relationship around the monocyclic pyrimidin‑4(3H)‑one PDE5 inhibitor series described by Wang et al. (J. Med. Chem. 2012). The team procures 2‑ethoxy‑N'‑hydroxybenzenecarboximidamide as the starting benzamidoxime building block for the key cyclisation reaction that installs the 2‑(2‑ethoxyphenyl) pharmacophore [1]. The meta‑ and para‑ethoxy isomers are not viable alternatives because the published synthetic route requires ortho‑alkoxy activation; using a different regioisomer would produce a product with an altered geometry at the PDE5 hydrophobic clamp (V782/F820), predicted to abolish the π–π stacking interaction essential for sub‑100 nM potency .

Pharmacopoeial Compliance: Establishment of an In‑House Vardenafil Impurity Reference Standard Library

A central analytical R&D facility of a generic pharmaceutical manufacturer builds a curated library of Vardenafil‑related impurity reference standards to support multiple ANDA projects. The facility selects 2‑ethoxy‑N'‑hydroxybenzenecarboximidamide (Vardenafil Impurity 19 / Impurity 3) specifically because it is one of the process‑related impurities consistently identified during bulk drug synthesis of Vardenafil hydrochloride trihydrate [1]. The ortho‑ethoxy impurity is sourced from a supplier offering USP/EP traceability, enabling direct cross‑referencing of retention times and spectral data against the pharmacopoeial monograph . Procurement of the structurally related but chromatographically distinct 3‑ethoxy or 4‑ethoxy isomers would create ambiguity in the impurity library and is avoided [2].

Physicochemical Screening: Prioritisation of Benzamidoxime Derivatives for CNS Penetration Studies

A computational chemistry group performs virtual screening of commercial benzamidoxime derivatives for a CNS drug discovery programme. 2‑Ethoxy‑N'‑hydroxybenzenecarboximidamide is flagged as a hit because its computed XLogP3 (1.4) and TPSA (67.8 Ų) fall within the optimal CNS drug‑likeness space (logP 1–3, TPSA <90 Ų) [1]. The compound is prioritised for procurement over the cheaper, more polar benzamidoxime (logP ~1.0, predicted pKa 6.85) because the additional lipophilicity conferred by the ortho‑ethoxy group is expected to enhance passive blood‑brain barrier permeability, an inference supported by historical in vivo CNS activity data for alkoxy‑substituted benzamidoximes .

Quote Request

Request a Quote for 2-ethoxy-N'-hydroxybenzenecarboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.